molecular formula C2H7Br2NO B1611995 O-(2-bromoethyl)hydroxylamine hydrobromide CAS No. 65920-18-5

O-(2-bromoethyl)hydroxylamine hydrobromide

Cat. No.: B1611995
CAS No.: 65920-18-5
M. Wt: 220.89 g/mol
InChI Key: HFMLWSMSMPBTFE-UHFFFAOYSA-N
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Description

O-(2-bromoethyl)hydroxylamine hydrobromide is a chemical compound with the molecular formula C2H7Br2NO and a molecular weight of 220.8911 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

The synthesis of O-(2-bromoethyl)hydroxylamine hydrobromide involves the reaction of 2-bromoethanol with hydroxylamine in the presence of hydrobromic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product . The reaction conditions include:

    Reactants: 2-bromoethanol, hydroxylamine, hydrobromic acid

    Temperature: 120°C

    Reaction Time: 15 minutes

    Yield: Approximately 74%

Chemical Reactions Analysis

O-(2-bromoethyl)hydroxylamine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

O-(2-bromoethyl)hydroxylamine hydrobromide is primarily utilized as a reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of various organic compounds, including:

  • α-Hydroxymethyl ketones : These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • α-Aminomethyl ketones : These derivatives have potential applications in medicinal chemistry due to their biological activity.

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceutical agents. It has been investigated for its potential as a precursor for bioactive molecules, particularly in the context of drug design and development. For instance, hydroxylamine derivatives have been explored as inhibitors for various biological targets, including enzymes involved in disease pathways .

Biological Studies

This compound is also employed in biological research to study mechanisms involving hydroxylamine derivatives. It aids in understanding biochemical pathways and interactions, particularly those related to oxidative stress and cellular signaling . Its application extends to investigating the effects of hydroxylamines on cellular processes, which can provide insights into disease mechanisms.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that hydroxylamine derivatives can exhibit antibacterial properties against drug-resistant strains, highlighting their potential as new therapeutic agents .
  • Inhibitory Effects on Enzymes : Studies have demonstrated that certain hydroxylamines can act as potent inhibitors for specific enzymes, suggesting their role in drug discovery and development .
  • Brain-Penetrant Inhibitors : Recent findings have shown that hydroxylamines can enhance the bioavailability of compounds targeting the brain, which is critical for treating central nervous system diseases .

Mechanism of Action

The mechanism of action of O-(2-bromoethyl)hydroxylamine hydrobromide involves its ability to act as a nucleophile in substitution reactions. The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The compound can also act as a formaldehyde, formaldimine, and 1,2-oxazetidine surrogate under basic conditions, facilitating the formation of α-hydroxymethyl and α-aminomethyl ketones .

Comparison with Similar Compounds

O-(2-bromoethyl)hydroxylamine hydrobromide can be compared with other similar compounds, such as:

This compound is unique due to its ability to act as a surrogate for formaldehyde, formaldimine, and 1,2-oxazetidine, making it a valuable reagent in organic synthesis .

Biological Activity

O-(2-bromoethyl)hydroxylamine hydrobromide is a chemical compound with the molecular formula C₂H₇Br₂NO and a molecular weight of 220.8911 g/mol. It is synthesized through the reaction of 2-bromoethanol with hydroxylamine in the presence of hydrobromic acid, typically at elevated temperatures (120°C) for about 15 minutes, yielding approximately 74% of the desired product. This compound exhibits significant biological activity, particularly in organic synthesis and medicinal chemistry.

This compound acts primarily as a nucleophile in substitution reactions. The bromine atom in the compound can be substituted by other nucleophiles, facilitating the formation of new chemical bonds. This property makes it valuable in various biological studies and applications, particularly those involving hydroxylamine derivatives.

Applications in Research

  • Organic Synthesis : The compound is utilized as a reagent in synthesizing various organic compounds, including α-hydroxymethyl and α-aminomethyl ketones.
  • Biological Studies : It plays a role in studying biological pathways and mechanisms, especially those involving hydroxylamine derivatives.
  • Medicinal Chemistry : this compound is significant in developing pharmaceutical compounds and studying drug interactions .

Antitumor Activity

Recent studies have indicated that hydroxylamine derivatives, including this compound, possess potential antitumor properties. For example, certain hydroxylamine-based compounds have shown selective activity against cancer cell lines, with IC₅₀ values indicating significant potency .

Structure-Activity Relationships (SAR)

Research on various hydroxylamine derivatives has revealed important insights into their structure-activity relationships. Compounds with specific functional groups have demonstrated enhanced biological activity against cancer cells while exhibiting minimal toxicity to normal cells . This highlights the potential for designing targeted therapies based on structural modifications.

Comparative Data Table

Compound NameIC₅₀ (μM)Activity TypeTargeted Cell Line
This compoundTBDAntitumorVarious cancer cell lines
Hydroxylamine derivative 17.2AntitumorNCI-H3255 (EGFR L858R)
Hydroxylamine derivative 2TBDAntibacterialDrug-resistant strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(2-bromoethyl)hydroxylamine hydrobromide, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where hydroxylamine reacts with 1,2-dibromoethane in a polar solvent (e.g., THF or ethanol) under controlled pH (7–8). Reaction efficiency is enhanced by maintaining anhydrous conditions and using a catalytic base like triethylamine to deprotonate hydroxylamine . Purity is validated via melting point analysis (expected range: 174–180°C) and ¹H NMR (δ ~3.8 ppm for -CH2Br, δ ~5.2 ppm for -O-NH2) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. The compound is hygroscopic and prone to hydrolysis; avoid exposure to moisture or bases. Decomposition releases HBr, necessitating fume hood use and PPE (gloves, goggles) during handling . Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) should be conducted monthly .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the -O-CH2CH2Br and -NH2 groups.
  • Elemental Analysis : Verify %C, %H, %N (theoretical: C 11.7%, H 2.9%, N 6.8%).
  • HPLC-MS : For purity assessment (≥97%) and detection of hydrolyzed byproducts (e.g., hydroxylamine) .

Advanced Research Questions

Q. How does this compound participate in alkylation reactions, and what are its kinetic parameters?

  • Methodological Answer : The bromoethyl group acts as an electrophile in SN2 reactions. Kinetic studies (e.g., with thiols or amines) show second-order rate constants (k₂) of ~0.15 M⁻¹s⁻¹ at 25°C in DMSO. Monitor progress via UV-Vis (λmax 280 nm for thioether products) or conductometric titration for HBr release . Competing hydrolysis (k ~1.2×10⁻⁴ s⁻¹) requires inert atmospheres for precise measurements .

Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during crosslinking applications?

  • Methodological Answer : To suppress hydrolysis:

  • Use aprotic solvents (e.g., DMF) with molecular sieves.
  • Add scavengers like 2,6-lutidine to neutralize HBr.
    Dimerization is minimized by limiting excess reagent and maintaining temperatures <30°C. Reaction progress is tracked via FTIR (loss of -Br peak at 650 cm⁻¹) .

Q. How does the compound interact with biomolecules (e.g., proteins or DNA), and what are the implications for probe design?

  • Methodological Answer : The hydroxylamine group forms oximes with carbonyls (e.g., ketones in glycoproteins), while the bromoethyl group alkylates thiols (e.g., cysteine residues). For probe design:

  • Optimize pH (4.5–6.5) for oxime ligation.
  • Use LC-MS/MS to confirm site-specific modifications (e.g., +183 Da adducts) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points (174–180°C vs. 203–205°C): How should researchers validate purity?

  • Methodological Answer : The lower range (174–180°C) corresponds to this compound, while higher values (203–205°C) may reflect bis(2-bromoethyl)amine hydrobromide (CAS 43204-63-3). Differentiate via elemental analysis or HPLC retention times .

Q. Conflicting reactivity data in polar vs. nonpolar solvents: Which conditions favor desired pathways?

  • Methodological Answer : In polar solvents (e.g., water), hydrolysis dominates (t₁/₂ ~2 h). In nonpolar solvents (e.g., toluene), alkylation is favored. Solvent choice should align with the target reaction—use dielectric constant (ε) and Kamlet-Taft parameters to predict outcomes .

Q. Methodological Best Practices

Q. How to design a stability study for this compound under varying temperatures and humidities?

  • Methodological Answer : Use ICH Q1A guidelines:

  • Store samples at 25°C/60% RH, 40°C/75% RH.
  • Analyze degradation via HPLC (peak area% for parent compound vs. HBr) at 0, 1, 3, and 6 months. Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. What computational tools predict the compound’s reactivity in complex systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions. Molecular docking (AutoDock Vina) predicts biomolecule interactions, focusing on binding energies (< -6 kcal/mol for viable probes) .

Properties

IUPAC Name

O-(2-bromoethyl)hydroxylamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrNO.BrH/c3-1-2-5-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLWSMSMPBTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)ON.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597848
Record name O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65920-18-5
Record name O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-bromoethyl)hydroxylamine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-Bromo-ethoxy)-isoindole-1,3-dione is prepared from 1,2-dibromoethane and N-hydroxyphthalimide as described in WO 00/18790, and is then subjected to the procedure in J. Org. Chem., 1963, 28, 1604 to yield the desired product.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
O-(2-bromoethyl)hydroxylamine hydrobromide
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O-(2-bromoethyl)hydroxylamine hydrobromide
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O-(2-bromoethyl)hydroxylamine hydrobromide
Reactant of Route 4
O-(2-bromoethyl)hydroxylamine hydrobromide
Reactant of Route 5
O-(2-bromoethyl)hydroxylamine hydrobromide
Reactant of Route 6
O-(2-bromoethyl)hydroxylamine hydrobromide

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